molecular formula C9H11BrClN3 B13454028 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride

Cat. No.: B13454028
M. Wt: 276.56 g/mol
InChI Key: CYYRRAQYGYFRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride (CAS 2763750-03-2) is a small molecule building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1H-indazole core, a privileged scaffold in pharmaceutical development due to its diverse biological activities . The molecule is substituted at the N1 position with a 2-aminoethane linker, which is terminated as a hydrochloride salt to enhance stability and solubility. The presence of a bromine atom at the 5-position of the benzoid ring provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing researchers to create a diverse array of analogues . Indazole derivatives are recognized for their wide range of pharmacological applications, and this compound serves as a critical intermediate in the synthesis of more complex molecules for biological screening . The specific substitution pattern makes it a valuable precursor for developing potential therapeutic agents. Researchers utilize this building block in the exploration of new chemical entities, leveraging its synthetic versatility. As with all fine chemicals, proper handling procedures should be observed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11BrClN3

Molecular Weight

276.56 g/mol

IUPAC Name

2-(5-bromoindazol-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H10BrN3.ClH/c10-8-1-2-9-7(5-8)6-12-13(9)4-3-11;/h1-2,5-6H,3-4,11H2;1H

InChI Key

CYYRRAQYGYFRRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=NN2CCN.Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity . The presence of the bromine atom and ethan-1-amine group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride with structurally related compounds, emphasizing differences in heterocyclic cores, substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Substituents Salt Form Potential Applications Reference
2-(5-Bromo-1H-indazol-1-yl)ethan-1-amine HCl C₉H₁₀BrClN₃ ~276.56 Indazole 5-Bromo Hydrochloride Kinase inhibitors, GPCR ligands (hypothetical) N/A
1-(5-Bromo-1H-indol-2-yl)ethan-1-amine HCl C₁₀H₁₂BrClN₂ 275.57 Indole 5-Bromo Hydrochloride Neurotransmitter analogs
2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine diHCl C₁₁H₁₅Cl₂N₃ 260.17 Imidazole 5-Phenyl Dihydrochloride Anticancer leads (e.g., )
2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine HCl C₁₂H₁₇ClN₂O 240.73 Indole 4-Ethoxy Hydrochloride Serotonergic agents
2-(Difluoromethoxy)ethan-1-amine HCl C₃H₈ClF₂NO 147.55 None Difluoromethoxy Hydrochloride Cancer drug building blocks

Key Structural and Functional Differences:

Heterocyclic Core: Indazole (target compound): The presence of two adjacent nitrogen atoms in the bicyclic ring may enhance hydrogen-bonding capabilities compared to indole or imidazole derivatives . Indole (): A single nitrogen in the six-membered aromatic ring, often associated with serotonin receptor interactions. Imidazole (): A five-membered ring with two non-adjacent nitrogens, common in histamine analogs or metal-binding scaffolds.

Substituent Effects: Bromine: The 5-bromo group in the target compound increases molecular weight and lipophilicity (higher logP) compared to ethoxy () or phenyl () substituents. Bromine’s electron-withdrawing nature may also influence aromatic electrophilic substitution reactivity . Phenyl vs.

Salt Form and Solubility :

  • Hydrochloride salts (target compound, ) typically improve aqueous solubility compared to free bases. Dihydrochloride salts () may further enhance solubility but require careful pH adjustment in formulations.

Synthetic Routes :

  • LiAlH₄-mediated reductions are common for converting nitriles or amides to ethanamine derivatives (e.g., ).
  • Brominated analogs may involve Pd-catalyzed cross-coupling or direct bromination of precursors (hypothetical, based on ).

Biological Activity

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride (CAS No. 2763750-03-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.

Synthesis

The compound is synthesized through a reaction between 5-bromo-1H-indazole and 2-bromoethylamine hydrobromide in the presence of potassium carbonate as a base, typically using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds under reflux conditions, followed by cooling and purification through recrystallization.

PropertyValue
Molecular Formula C9H11BrClN3
Molecular Weight 276.6 g/mol
CAS Number 2763750-03-2
Purity 95%

Biological Mechanisms

The biological activity of 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride is attributed to its interaction with various molecular targets. Indazole derivatives are known to modulate the activity of enzymes and receptors, impacting several biological pathways. Specific studies have highlighted its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in cancer signaling pathways .

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies report IC50 values in the nanomolar range for FGFR inhibition, suggesting strong potential for therapeutic applications in treating cancers driven by aberrant FGFR signaling .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. Using an agar-diffusion method, it demonstrated notable zones of inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .

Case Studies and Research Findings

  • Antiproliferative Effects : A study found that similar indazole derivatives exhibited IC50 values ranging from 25 nM to over 100 nM against various cancer cell lines, suggesting a dose-dependent response that may be applicable to 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride .
  • Antibacterial Activity : In a comparative study, the compound showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli, with efficacy increasing at higher concentrations (up to 2 mg/mL), highlighting its potential as an antimicrobial agent .
  • Molecular Docking Studies : Molecular docking analyses have indicated that this compound interacts effectively with DNA gyrase, a target for many antibacterial agents. These interactions were characterized by favorable binding modes and energies, suggesting a mechanism for its observed antibacterial activity .

Q & A

Q. How can researchers optimize the synthesis of 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis optimization typically involves:
  • Catalyst selection : Copper(I) iodide (CuI) or palladium catalysts are effective for coupling reactions involving brominated indazole derivatives, as seen in analogous indole syntheses .
  • Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or PEG-400 mixtures enhance reactivity while minimizing side reactions .
  • Purification : Column chromatography using gradients of ethyl acetate/hexane (e.g., 70:30) effectively isolates the hydrochloride salt, with TLC monitoring (Rf ≈ 0.3) .
  • Temperature control : Maintaining 90°C during solvent removal prevents decomposition of heat-sensitive intermediates .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR/IR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the indazole core and amine protonation state. IR identifies N-H stretches (~3300 cm1^{-1}) and Br-C vibrations .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with TWIN/BASF commands addressing twinning or disorder in brominated aromatic systems .
  • Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight (e.g., m/z 427.0757 for brominated analogs) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solubility profiling : Compare solubility in water, DMSO, and ethanol via UV-Vis spectroscopy or gravimetric analysis. Hydrochloride salts generally exhibit enhanced aqueous solubility due to ionic dissociation .
  • Stability assays : Accelerated stability studies (40°C/75% RH) monitored by HPLC identify degradation products. Inert atmospheres (N2_2) prevent hygroscopic degradation during storage .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data (e.g., twinning, disorder) in this compound’s structure?

  • Methodological Answer :
  • SHELXL refinement : Use the TWIN command for twinned data and PART instructions to model disordered bromine or amine groups. BASF parameters scale partial occupancy components .
  • Density functional theory (DFT) : Compare experimental vs. computed electron density maps to validate ambiguous regions .
  • High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution for bromine-heavy atoms .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in receptor binding studies?

  • Methodological Answer :
  • Mutagenesis assays : Replace the 5-bromo group with Cl/F and measure changes in binding affinity (e.g., via radioligand displacement) .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., serotonin receptors), guided by crystallographic data .
  • Biased agonism assays : Compare β-arrestin recruitment vs. G-protein activation (TR-FRET assays) to assess functional selectivity .

Q. How can researchers mitigate challenges in handling this compound’s hygroscopicity during biological assays?

  • Methodological Answer :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.